3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide
Description
3-(Hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide is a synthetic compound featuring an isoxazole core substituted with a hydroxymethyl group at position 3, a methyl group at position 5, and a carboxamide linkage to a 1,3-thiazol-2-yl moiety.
Properties
IUPAC Name |
3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-5-7(6(4-13)12-15-5)8(14)11-9-10-2-3-16-9/h2-3,13H,4H2,1H3,(H,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPIRPUROKLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CO)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole and isoxazole intermediates, followed by their coupling to form the final compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial for achieving consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The thiazole and isoxazole rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid derivative, while substitution reactions can produce a wide range of functionalized thiazole and isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic applications due to its biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole and isoxazole moieties exhibit antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.
Anticancer Properties
The anticancer potential of 3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide has been explored in several studies. For instance, certain derivatives have demonstrated the ability to inhibit tubulin polymerization, thereby blocking cancer cell proliferation. This mechanism involves binding to the colchicine site on tubulin, which prevents microtubule assembly necessary for mitosis .
Anti-inflammatory Effects
The compound's immunomodulatory effects suggest potential applications in treating autoimmune diseases. Analogues have been synthesized that show promise in modulating immune responses, similar to established drugs like leflunomide .
Biological Research Applications
The compound is also studied for its broader biological implications:
- Structure-Activity Relationship (SAR) Studies : Understanding how structural modifications affect biological activity is crucial for optimizing drug candidates. For example, variations in the thiazole or isoxazole rings can enhance potency against specific targets or improve pharmacokinetic properties .
- In Vivo and In Vitro Studies : Various studies have employed this compound in both in vitro assays and in vivo models to assess its efficacy against cancer cell lines and microbial infections. These studies help elucidate the mechanisms of action and therapeutic windows .
Chemical Synthesis Applications
The synthesis of this compound involves multi-step organic reactions. The preparation typically starts with the synthesis of thiazole and isoxazole intermediates, followed by their coupling under controlled conditions to yield the final product.
Synthetic Routes
- Conventional Coupling Methods : Utilizing reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under standard conditions.
- Microwave-Assisted Synthesis : Recent advancements include microwave irradiation techniques that increase reaction efficiency and yield .
Industrial Applications
In industry, this compound can be utilized in developing new materials due to its unique chemical properties:
- Polymer Chemistry : The compound's functional groups allow it to be integrated into polymer matrices, potentially enhancing material properties such as thermal stability or chemical resistance.
- Dyes and Pigments : The structural characteristics may also lead to applications in creating new dyes with specific colorimetric properties.
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Mechanism | Inhibition of tubulin polymerization leading to cancer cell apoptosis. |
| Study B | Antimicrobial Activity | Effective against multiple bacterial strains; potential for antibiotic development. |
| Study C | SAR Insights | Structural modifications improve activity; methoxy substitution enhances lipophilicity. |
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Leflunomide (5-Methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide)
Leflunomide, a well-established disease-modifying antirheumatic drug (DMARD), shares the 5-methyl-isoxazolecarboxamide backbone but substitutes the thiazol-2-yl group with a lipophilic 4-(trifluoromethyl)phenyl group. This substitution confers high membrane permeability but lower aqueous solubility compared to the hydroxymethyl-containing target compound. Pharmacologically, leflunomide inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, thereby suppressing lymphocyte proliferation . The target compound’s thiazol-2-yl and hydroxymethyl groups may alter binding kinetics or target specificity, though direct mechanistic studies are lacking.
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
This analog, reported by Wang et al. (2013), replaces the hydroxymethyl group at position 3 with a hydrogen atom, retaining the thiazol-2-yl carboxamide . Synthesized via reaction of 5-methylisoxazole-4-carboxylic acid chloride with thiazol-2-amine, it exhibits a planar crystal structure stabilized by intermolecular N—H···N hydrogen bonds. The absence of the hydroxymethyl group likely reduces polarity, impacting solubility and metabolic stability. Preliminary data suggest immunomodulatory activity, though potency relative to leflunomide remains unquantified .
Substituted 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines
While structurally distinct, these compounds () share the thiazol-2-yl motif linked to heterocyclic systems. Their activity against kinase targets highlights the versatility of thiazole-containing scaffolds in medicinal chemistry. However, the target compound’s isoxazole core and hydroxymethyl group may confer unique pharmacokinetic or safety profiles .
Comparative Data Table
Key Research Findings
- Thiazol-2-yl vs. Aryl Groups: The thiazol-2-yl moiety may engage in hydrogen bonding or π-stacking interactions distinct from leflunomide’s hydrophobic aryl group, possibly influencing target selectivity .
- Metabolic Stability : Hydroxymethyl groups are susceptible to glucuronidation, which could shorten the compound’s half-life compared to methyl or trifluoromethyl analogs.
Biological Activity
3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique molecular structure characterized by the presence of an isoxazole ring, a thiazole moiety, and a hydroxymethyl group. The synthesis typically involves the reaction of 5-methylisoxazole-4-carboxylic acid chloride with thiazol-2-amine in an appropriate solvent, yielding the desired product in good yield and purity .
Immunomodulatory Effects
Research has indicated that derivatives of this compound exhibit immunomodulatory properties . For instance, a related compound, N-5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide, has shown potent immunomodulating effects similar to leflunomide, a drug used for rheumatoid arthritis treatment . The mechanism involves modulation of immune responses, potentially making it useful in autoimmune diseases.
Anticancer Properties
Studies have highlighted the anticancer potential of thiazole and isoxazole derivatives. The compound has been evaluated for its activity against various cancer cell lines. For example, compounds with similar structural features have demonstrated inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific IC50 values for these activities can vary significantly based on structural modifications.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets involved in cellular signaling pathways. The compound's structure allows it to engage with receptors or enzymes that play critical roles in disease progression .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of various isoxazole derivatives, this compound was tested against human neuroblastoma SH-SY5Y cells. Results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Immunomodulation
Another investigation focused on the immunomodulatory effects of N-5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide revealed that it effectively reduced inflammatory cytokine production in vitro. This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive immune responses .
Data Tables
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide?
The compound can be synthesized via multi-step condensation reactions. A typical approach involves:
- Step 1 : Reacting isoxazole precursors (e.g., 5-methylisoxazole-4-carboxylic acid derivatives) with thiazol-2-amine under carbodiimide coupling conditions (e.g., EDCI/HOBt) in anhydrous DMF or THF .
- Step 2 : Hydroxymethylation via formaldehyde or paraformaldehyde under basic conditions (e.g., K₂CO₃) at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Key validation includes IR (C=O stretch ~1650 cm⁻¹), ¹H NMR (thiazole H at δ 7.2–7.5 ppm), and elemental analysis .
Q. How should researchers validate the structural integrity of this compound?
- X-ray crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., monoclinic P2₁/c space group) .
- Spectroscopic methods :
- ¹H/¹³C NMR : Assign peaks for hydroxymethyl (δ ~4.5 ppm, -CH₂OH) and thiazole protons .
- IR : Confirm carbonyl (C=O) and hydroxyl (-OH) stretches .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) .
Q. What preliminary biological screening assays are suitable for this compound?
- Anticancer activity : MTT assays using cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM for 48–72 hours .
- Antiviral testing : Plaque reduction assays against RNA viruses (e.g., influenza) .
- Enzyme inhibition : Evaluate IC₅₀ against kinases (e.g., GSK-3β) via fluorescence-based assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Experimental variables : Control for cell line specificity (e.g., HeLa vs. Jurkat), compound solubility (use DMSO ≤0.1%), and incubation time .
- Mechanistic studies : Perform target engagement assays (e.g., SPR for binding affinity) and gene expression profiling (RNA-seq) to identify off-target effects .
- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH/NCATS guidelines) and apply statistical tools (e.g., ANOVA with post-hoc tests) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Prodrug design : Esterify the hydroxymethyl group to enhance bioavailability .
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .
- Metabolic stability : Assess hepatic microsomal half-life (e.g., human CYP3A4 inhibition assays) .
Q. How can computational methods guide SAR studies for this compound?
- Molecular docking : Model interactions with GSK-3β (PDB: 1Q3W) or viral proteases to prioritize derivatives .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity .
- MD simulations : Analyze binding mode stability over 100 ns trajectories (e.g., GROMACS) .
Q. What analytical techniques are critical for stability profiling under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
